molecular formula C18H21NO3S B158188 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate CAS No. 133891-87-9

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Cat. No.: B158188
CAS No.: 133891-87-9
M. Wt: 331.4 g/mol
InChI Key: HLYCKHOZSJZTKH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.44 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Chemical Reactions Analysis

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate involves its interaction with specific molecular targets, although detailed studies are limited. It is believed to exert its effects through binding to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are still being elucidated through ongoing research .

Comparison with Similar Compounds

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(22-23(2,20)21)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCKHOZSJZTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435097
Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
Source EPA DSSTox
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-87-9
Record name 3-Azetidinol, 1-(diphenylmethyl)-3-methyl-, 3-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133891-87-9
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Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Synthesis routes and methods I

Procedure details

To a slurry of 1-benzhydryl-3-methylazetidin-3-ol hydrochloride (10.00 g, 34.54 mmol) in dichloromethane (80 ml) was added triethylamine (8.00 g, 79.20 mmol) and the mixture cooled to 0° C. Methanesulfonyl chloride (5.20 g, 45.41 mmol) was added dropwise and the reaction mixture was then allowed to warm to room temperature and stirred for 4 hrs. The reaction was diluted with water and dichloromethane and the organic layer was washed further with water, brine then dried (MgSO4) and concentrated to give a pale pink solid. The solid was purified on silica gel eluting with 20% ethyl acetate/petrol to provide the title compound as a white solid (1.69 g, 64%). 1H NMR (CDCl3) 1.92 (3H, s), 3.05 (3H, s), 3.33 (4H, s), 4.42 (1H, s), 7.18-7.20 (2H, m), 7.23-7.30 (4H, m), 7.39-7.52 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 1-benzhydryl-3-methylazetidin-3-ol (70 g, 276 mmol) and TEA (53.1 g, 525 mmol) in DCM (700 mL) was added drop-wise methanesulfonyl chloride (57 g, 497 mmol). The reaction mixture was stirred for 2 h then filtered and the filter cake was washed with DCM (3×50 mL). The filtrate was washed with water (3×100 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo to give methanesulfonic acid 1-benzhydryl-3-methyl-azetidin-3-yl ester (90 g, 98%) as a brown solid, which was used in the next step without further purification. 1H NMR (CDCl3, 400 MHz): δ 7.44 (m, 4H), 7.33 (m, 4H), 7.26 (m, 2H), 4.55 (brs, 1H), 3.46 (m, 4H), 3.07 (s, 3H), 1.94 (s, 3H).
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

10 g (0.0394 mol) of 1-benzhydryl-3-methylazetidin-3-ol (S. S. Chattergee and A. Shoeb, Synthesis 1973, p. 153-154) are dissolved in 100 ml of anhydrous pyridine, the mixture is cooled to -20° C. and 7.3 g (0.063 mol) of methanesulphonyl chloride are added dropwise. The temperature is kept below -10° C., stirring is carried out at this temperature for 1 hour and the reaction mixture is left between 0° C. and 3° C. for two days. It is poured into 600 ml of water/ice, the precipitate is recovered by filtration and is washed with water. After drying in the oven at 50° C. for 2 hours the product is taken up in isopropyl ether (100 ml), is filtered and is dried in the oven at 50° C. overnight to obtain approximately 10 g of 1-benzhydryl-3-methanesulphonyloxy-3-methylazetidine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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